14-Pentadecynoic acid
Overview
Description
14-Pentadecynoic acid is a long-chain fatty acid with a molecular formula of C15H26O2 . It has an average mass of 238.366 Da and a monoisotopic mass of 238.193283 Da . It contains an olefin functional group on the terminal carbon of its fatty tail .
Molecular Structure Analysis
The molecular structure of 14-Pentadecynoic acid consists of 15 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The structure includes an olefin functional group on the terminal carbon of its fatty tail .Physical And Chemical Properties Analysis
14-Pentadecynoic acid has an average mass of 238.366 Da and a monoisotopic mass of 238.193283 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Structure
- 14-Pentadecynoic acid and its derivatives have been synthesized using refined methods like the Ahmad-Strong method, which offers a gram-scale production with good yield. These methods have enabled the creation of pentadecynoic acids with varying positions of unsaturation, providing valuable insights into their structural properties and melting points (Howton & Stein, 1969).
Radioisotope Labeling and Applications
- 14-Pentadecynoic acid has been utilized in the synthesis of radioisotope-labeled compounds. For instance, 15-(p-Iodophenyl) pentadecanoic acid labeled with carbon-14 has been synthesized for specific applications, demonstrating the compound's utility in isotope-related studies (Le Bars et al., 1986).
- Similarly, the synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid has been achieved, showcasing the adaptability of 14-pentadecynoic acid in creating labeled compounds for various research purposes (Humbert et al., 1988).
Biotechnological Applications
- The versatility of 14-pentadecynoic acid extends to biotechnology, where it has been used in whole cell biocatalysis. For example, the transformation of pentadecanoic acid by E. coli cells producing cytochrome P450 BM-3 monooxygenase has been studied, leading to the production of hydroxy long-chain fatty acids (Schneider et al., 1998).
Environmental and Radiocarbon Studies
- The compound has also found applications in environmental studies, particularly in radiocarbon monitoring. For example, in the field of environmental radiocarbon monitoring, 14-pentadecynoic acid derivatives have been used to understand the fate of organic compounds in soil environments (Tagami et al., 2011).
- Additionally, 14-pentadecynoic acid has played a role in studies investigating carbon-14 (14C) dynamics, contributing to our understanding of radioactivity, atmospheric chemistry, and global productivity patterns (Gerhart, 2019).
Controlled Oxidation and Fatty Acid Research
- Controlled regioselectivity in the oxidation of fatty acids, including 14-pentadecynoic acid, has been investigated using whole cells producing cytochrome P450BM-3 monooxygenase. This research is significant in understanding the enzymatic processes involved in fatty acid metabolism (Schneider et al., 1999).
Nuclear Power Generation and Carbon-14 Management
- In the context of nuclear power generation, 14-pentadecynoic acid-related studies have contributed to the understanding of the life cycle and management of carbon-14, highlighting the environmental impact and management strategies of this radionuclide (Yim & Caron, 2006).
Accelerator Mass Spectrometry and Paleoclimate Studies
- Accelerator mass spectrometry research, including studies involving 14-pentadecynoic acid, has played a crucial role in paleoclimate research, providing insights into past environmental conditions and carbon cycle dynamics (Jull et al., 2003).
Safety And Hazards
Future Directions
14-Pentadecynoic acid has been identified as an essential nutrient with activities equivalent to, or surpassing, leading longevity-enhancing candidate compounds . It has demonstrated abilities to target longevity pathways, hallmarks of aging, aging rate biomarkers, and core components of type 2 diabetes, heart disease, cancer, and nonalcoholic fatty liver disease . This suggests a promising future for 14-Pentadecynoic acid in various health-related applications.
properties
IUPAC Name |
pentadec-14-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h1H,3-14H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWIFIPUVVRXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415585 | |
Record name | 14-Pentadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Pentadecynoic acid | |
CAS RN |
212913-84-3 | |
Record name | 14-Pentadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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